molecular formula C39H76O5 B3026059 Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

Cat. No.: B3026059
M. Wt: 625.0 g/mol
InChI Key: DCAFLRBKCCJDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and arachidic acid at the sn-3 position. This compound is part of the glycerolipid family, which plays a crucial role in various biological processes, including cell signaling and membrane structure .

Scientific Research Applications

1-Palmitoyl-3-Arachidoyl-rac-glycerol has diverse applications in scientific research:

Safety and Hazards

This material should be considered hazardous until further information becomes available . It’s recommended not to ingest, inhale, get in eyes, on skin, or on clothing . Thorough washing is advised after handling .

Mechanism of Action

The pharmacokinetics of fatty acid esters, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their size, solubility, and the presence of specific transport proteins. They are typically absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

The action of fatty acid esters can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, certain enzymes that metabolize these compounds may be more or less active at different pH levels or temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

    Esterification: Glycerol reacts with palmitic acid and arachidic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The product is purified using techniques like column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of 1-Palmitoyl-3-Arachidoyl-rac-glycerol often involves enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

    Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by acids or bases.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-3-Arachidoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and biochemical properties. Its role in cell signaling and membrane structure makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAFLRBKCCJDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
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Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

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